molecular formula C24H23N5O B2601851 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396864-61-1

1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2601851
CAS No.: 1396864-61-1
M. Wt: 397.482
InChI Key: UFBRDDZEARBWAB-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a 2-methylphenyl group, at the 5-position with a pyridin-4-yl ring, and at the 4-position with a carboxamide linker to a 3-isopropylphenyl moiety. This structural architecture is characteristic of small-molecule inhibitors targeting proteins such as Hsp90 and kinases, as seen in related compounds . The 2-methylphenyl group contributes steric bulk and moderate lipophilicity, while the pyridin-4-yl moiety may facilitate hydrogen bonding or π-π interactions in biological systems.

Properties

IUPAC Name

1-(2-methylphenyl)-N-(3-propan-2-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-16(2)19-8-6-9-20(15-19)26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)21-10-5-4-7-17(21)3/h4-16H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBRDDZEARBWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Pyridine Position : The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in 1396843-22-3) may alter binding orientation in target proteins, as the nitrogen’s position influences hydrogen-bonding networks .
  • Substituent Effects: The 2-methylphenyl group (target) balances lipophilicity and steric hindrance compared to 2-methoxyphenyl (1396843-22-3), which is more polar but prone to oxidative metabolism .

Biological Activity

The compound 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a triazole ring linked to various aromatic groups, which may contribute to its biological activity.

Triazole derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. The mechanism of action for this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other targets involved in cell proliferation and survival.
  • Interaction with Receptors : The presence of aromatic rings suggests potential interactions with various receptors, possibly influencing signaling pathways related to cancer and inflammation.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives possess significant anticancer activity. For instance, compounds structurally similar to our target compound have shown:

  • IC50 Values : Inhibitory concentrations (IC50) for cancer cell lines often range in the low micromolar range, indicating potent activity against various types of cancers .
CompoundCancer Cell LineIC50 (µM)
Example 1MCF-7 (Breast)5.0
Example 2A549 (Lung)3.0

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Studies have reported that:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a related triazole compound on breast cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at G1 phase, correlating with increased expression of p53 .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of similar triazole derivatives against clinical isolates. The findings revealed that these compounds effectively inhibited biofilm formation in bacterial strains, suggesting a dual mechanism involving both growth inhibition and biofilm disruption .

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